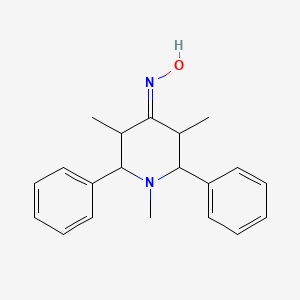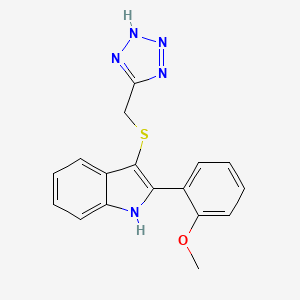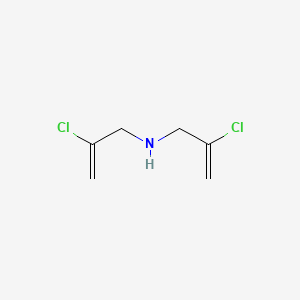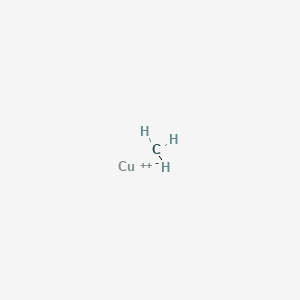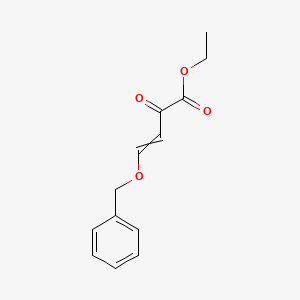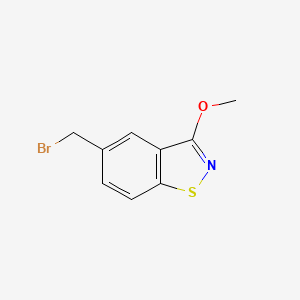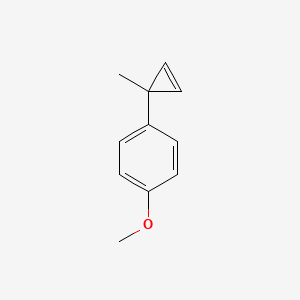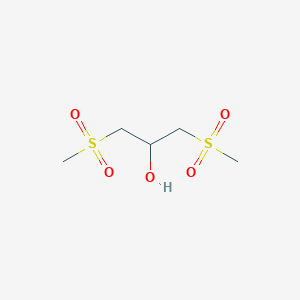
Butoxy(ethenyloxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxy(ethenyloxy)dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butoxy(ethenyloxy)dimethylsilane typically involves the reaction of dimethylchlorosilane with butoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
(CH3)2SiCl2+C4H9OCH2CH2OH→(CH3)2Si(OCH2CH2OC4H9)+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butoxy(ethenyloxy)dimethylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols.
Reduction: It can be reduced to form silanes.
Substitution: The butoxy and ethenyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the butoxy and ethenyloxy groups.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Depending on the nucleophile, various substituted silanes can be formed.
Scientific Research Applications
Butoxy(ethenyloxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of butoxy(ethenyloxy)dimethylsilane involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and biomolecules, leading to the formation of stable siloxane bonds.
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy(ethenyloxy)silane
- Triethoxy(ethenyloxy)silane
- Butoxy(trimethylsiloxy)silane
Uniqueness
Butoxy(ethenyloxy)dimethylsilane is unique due to its combination of butoxy and ethenyloxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both properties are desired, such as in coatings and adhesives.
Properties
CAS No. |
64487-37-2 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
butoxy-ethenoxy-dimethylsilane |
InChI |
InChI=1S/C8H18O2Si/c1-5-7-8-10-11(3,4)9-6-2/h6H,2,5,7-8H2,1,3-4H3 |
InChI Key |
NAAXVAVGMBGDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](C)(C)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


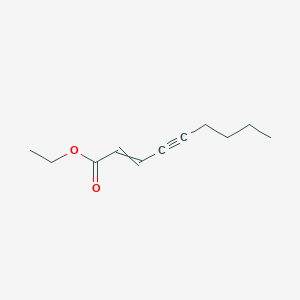
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
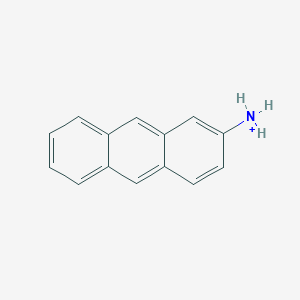
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)
